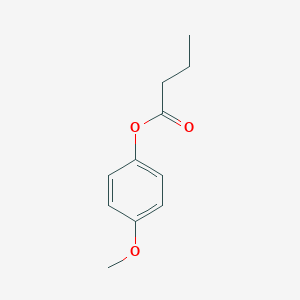
(4-methoxyphenyl) butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, p-methoxyphenyl ester: is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.2271 g/mol . . This ester is formed from butyric acid and p-methoxyphenol and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of butyric acid, p-methoxyphenyl ester typically involves the esterification of butyric acid with p-methoxyphenol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows:
Butyric Acid+p-Methoxyphenol→Butyric Acid, p-Methoxyphenyl Ester+Water
The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of butyric acid, p-methoxyphenyl ester follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction ensures high yield and purity of the ester .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Butyric acid and p-methoxyphenol.
Reduction: p-Methoxyphenyl butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyric acid, p-methoxyphenyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: Research has explored its potential in drug delivery systems due to its ability to form esters with various pharmacologically active compounds .
Industry: In the fragrance industry, it is used to impart fruity and floral notes to perfumes and flavorings .
Wirkmechanismus
The mechanism of action of butyric acid, p-methoxyphenyl ester involves its hydrolysis to release butyric acid and p-methoxyphenol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . This can affect various cellular processes, including cell differentiation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl butyrate: Similar ester with a fruity odor, used in flavorings.
Methyl butyrate: Another ester with a pleasant smell, used in perfumes.
Butyric acid, 4-methoxyphenyl ester: An isomer with similar properties.
Uniqueness: Butyric acid, p-methoxyphenyl ester is unique due to the presence of the p-methoxyphenyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
14617-95-9 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(4-methoxyphenyl) butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NMHGWSBHBWGJNC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Key on ui other cas no. |
14617-95-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















